

# 1-(2-Methoxyphenyl)piperazine Hydrobromide: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(2-Methoxyphenyl)piperazine hydrobromide

**Cat. No.:** B008502

[Get Quote](#)

## Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) and its hydrobromide salt are pivotal molecules in contemporary neuroscience research and pharmaceutical development. As a member of the phenylpiperazine class of compounds, it serves as a versatile structural motif and a key intermediate in the synthesis of a range of psychoactive drugs and therapeutic agents.<sup>[1]</sup> Notably, it is a crucial precursor in the manufacturing of Naftopidil, a medication utilized for benign prostatic hyperplasia, and various antipsychotic and antiviral drugs.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of **1-(2-Methoxyphenyl)piperazine hydrobromide**, encompassing its chemical identity, molecular structure, synthesis, pharmacological significance, analytical characterization, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

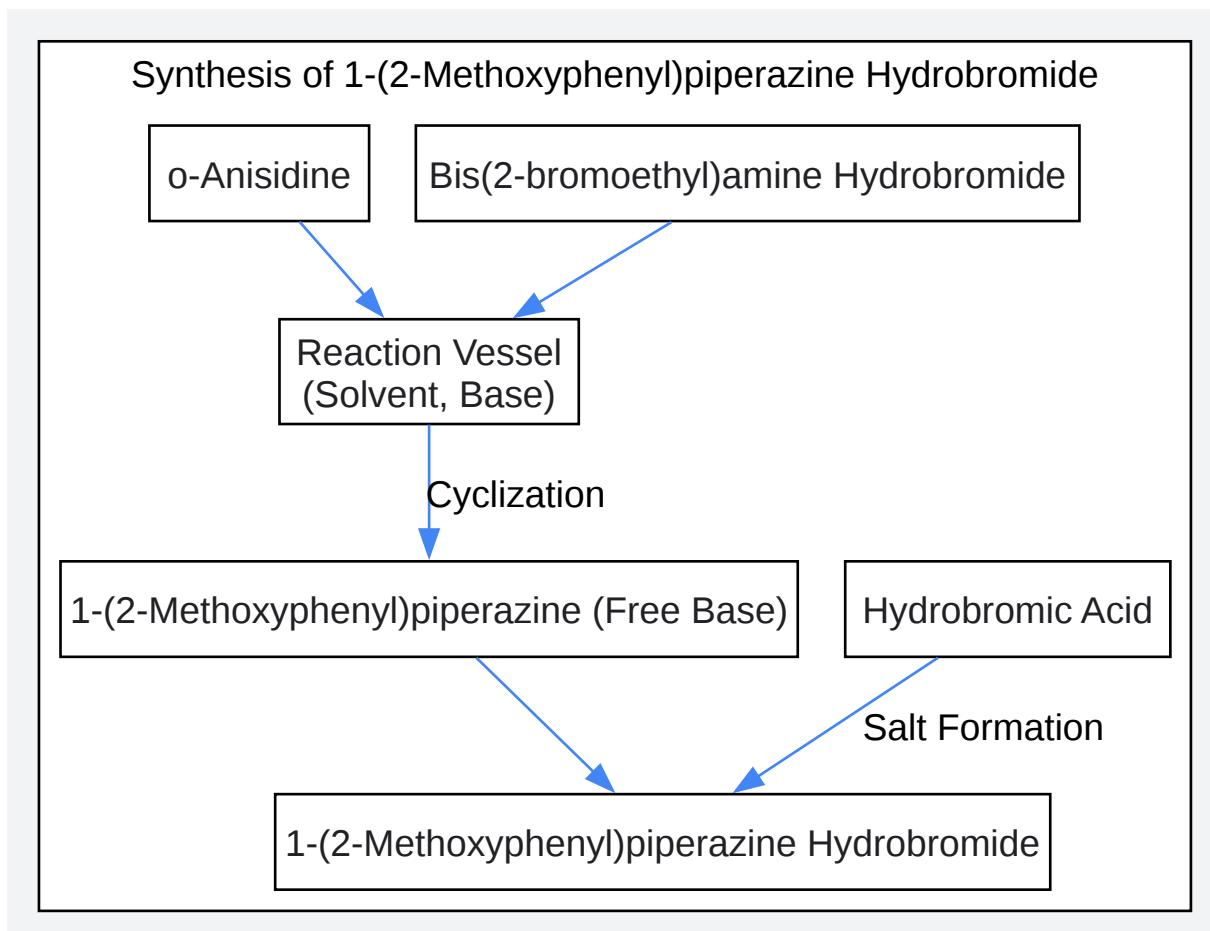
## Part 1: Chemical Identity and Molecular Structure Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of **1-(2-Methoxyphenyl)piperazine hydrobromide** is essential for its effective application in a research setting. These properties are summarized in the table below.

| Property            | Value                                              | Source(s) |
|---------------------|----------------------------------------------------|-----------|
| Chemical Name       | 1-(2-Methoxyphenyl)piperazine hydrobromide         | [3]       |
| CAS Number          | 100939-96-6                                        | [3]       |
| Molecular Formula   | C <sub>11</sub> H <sub>17</sub> BrN <sub>2</sub> O | [3]       |
| Molecular Weight    | 273.17 g/mol                                       | [3]       |
| Appearance          | White to off-white crystalline powder              | [4]       |
| Related CAS Numbers | 35386-24-4 (Free Base)                             | [2]       |
|                     | 5464-78-8 (Hydrochloride Salt)                     | [5]       |

## Molecular Structure

The molecular architecture of 1-(2-Methoxyphenyl)piperazine consists of a piperazine ring linked to a methoxy-substituted phenyl group at the ortho position. The hydrobromide salt forms through the protonation of one of the nitrogen atoms in the piperazine ring by hydrobromic acid.


Caption: Molecular structure of **1-(2-Methoxyphenyl)piperazine hydrobromide**.

## Part 2: Synthesis and Manufacturing

The synthesis of 1-(2-Methoxyphenyl)piperazine and its subsequent conversion to the hydrobromide salt can be achieved through several established routes. A common and effective method involves the reaction of o-anisidine with a bis(haloethyl)amine derivative.[6]

## Synthetic Pathway Overview

The synthesis generally proceeds via a nucleophilic substitution reaction where the amino group of o-anisidine displaces the halogens on the bis(haloethyl)amine, leading to the formation of the piperazine ring. The resulting free base is then treated with hydrobromic acid to yield the hydrobromide salt.[1][4]



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(2-Methoxyphenyl)piperazine hydrobromide**.

## Detailed Experimental Protocol

The following protocol outlines a representative synthesis of **1-(2-Methoxyphenyl)piperazine hydrobromide**.

### Materials:

- o-Anisidine
- Bis(2-bromoethyl)amine hydrobromide
- Anhydrous potassium carbonate
- n-Butanol

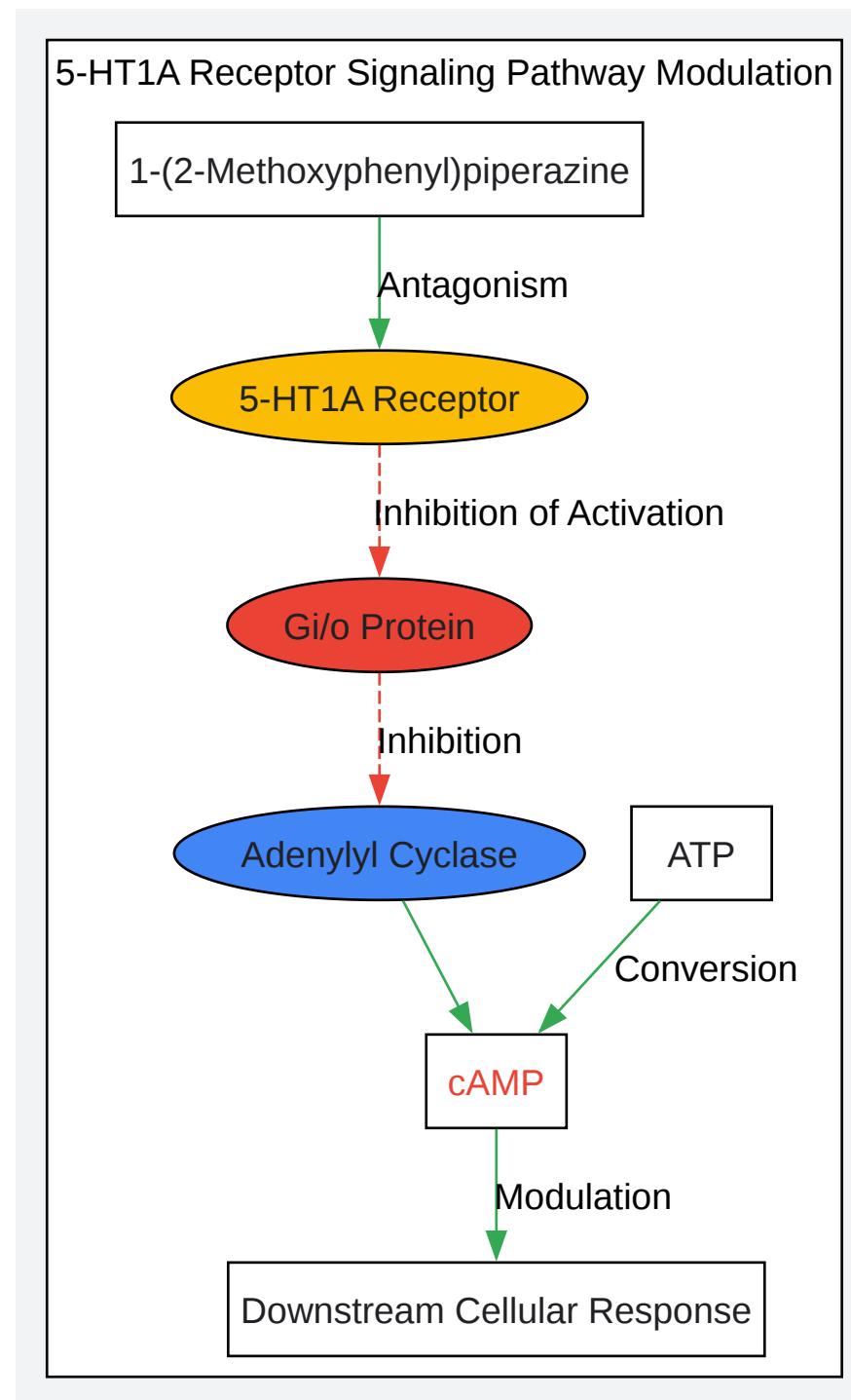
- Hydrobromic acid (48%)
- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-anisidine (1 equivalent), bis(2-bromoethyl)amine hydrobromide (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in n-butanol.
- Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[5\]](#)
- Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the n-butanol.
- Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-Methoxyphenyl)piperazine free base.
- Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
- Salt Formation: Dissolve the purified free base in ethanol. Slowly add a stoichiometric amount of 48% hydrobromic acid with stirring.
- Crystallization and Isolation: The hydrobromide salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield **1-(2-Methoxyphenyl)piperazine hydrobromide**.[\[4\]](#)

## Part 3: Pharmacological Profile and Mechanism of Action

1-(2-Methoxyphenyl)piperazine is a well-established ligand for serotonin (5-HT) receptors, exhibiting a notable affinity for the 5-HT<sub>1A</sub> subtype.[\[7\]](#)[\[8\]](#) This interaction is central to its


pharmacological effects and its utility as a scaffold in the design of novel therapeutics.

## Serotonin 5-HT<sub>1A</sub> Receptor Interaction

The 5-HT<sub>1A</sub> receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of mood, anxiety, and cognition.<sup>[9]</sup> Phenylpiperazine derivatives, including oMeOPP, are known to interact with this receptor, often acting as antagonists or partial agonists.<sup>[7][8]</sup>

## Signaling Pathway

Upon binding to the 5-HT<sub>1A</sub> receptor, 1-(2-Methoxyphenyl)piperazine can modulate downstream signaling cascades. As an antagonist, it would block the binding of the endogenous ligand, serotonin, thereby inhibiting the receptor's activity. The 5-HT<sub>1A</sub> receptor is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).<sup>[9]</sup> By blocking this action, a 5-HT<sub>1A</sub> antagonist can disinhibit the neuron, leading to various physiological responses.



[Click to download full resolution via product page](#)

Caption: Postulated 5-HT1A receptor antagonism by 1-(2-Methoxyphenyl)piperazine.

## Part 4: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of **1-(2-Methoxyphenyl)piperazine hydrobromide**. A combination of spectroscopic and chromatographic techniques is typically employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-(2-Methoxyphenyl)piperazine hydrobromide**.

Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

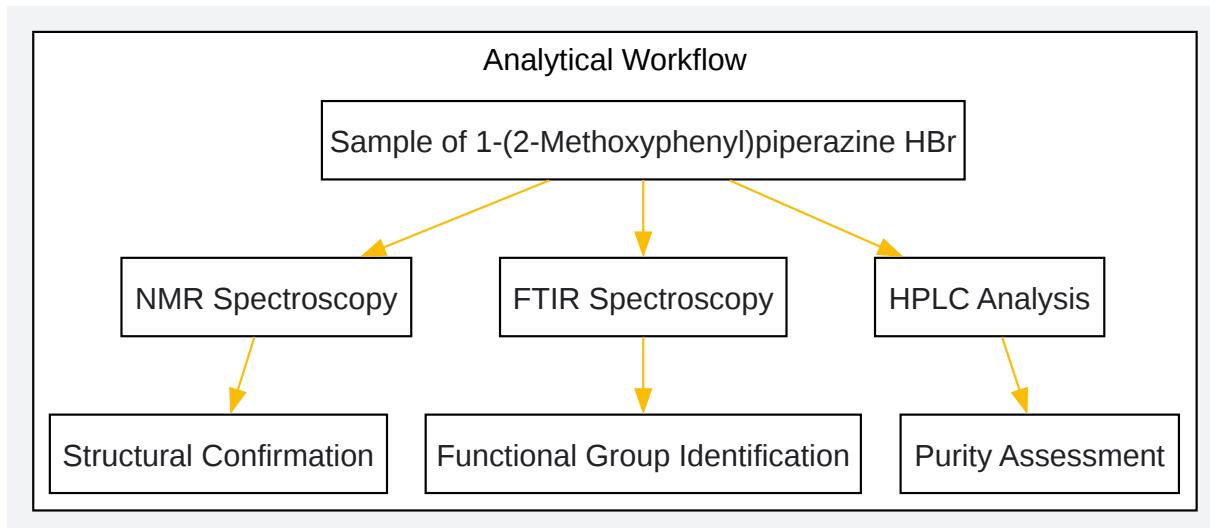
- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain a standard one-dimensional <sup>1</sup>H NMR spectrum.
- Expected Spectral Features:
  - Aromatic Protons: A multiplet in the region of  $\delta$  6.8-7.2 ppm corresponding to the four protons on the phenyl ring.
  - Piperazine Protons: Two broad multiplets in the region of  $\delta$  3.0-3.5 ppm, corresponding to the eight protons of the piperazine ring. The protonation of one nitrogen may lead to distinct signals for the axial and equatorial protons.
  - Methoxy Protons: A sharp singlet at approximately  $\delta$  3.8 ppm, integrating to three protons.
  - N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
- Instrumentation: Record the spectrum using an FTIR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Absorption Bands:
  - N-H Stretch: A broad band in the region of 3200-2800  $\text{cm}^{-1}$  due to the  $\text{N}^+-\text{H}$  stretch of the hydrobromide salt.
  - C-H Stretch (Aromatic): Peaks just above 3000  $\text{cm}^{-1}$ .
  - C-H Stretch (Aliphatic): Peaks just below 3000  $\text{cm}^{-1}$ .
  - C=C Stretch (Aromatic): Bands in the region of 1600-1450  $\text{cm}^{-1}$ .
  - C-N Stretch: Absorptions in the 1335-1250  $\text{cm}^{-1}$  (aromatic) and 1250–1020  $\text{cm}^{-1}$  (aliphatic) regions.[10]
  - C-O Stretch (Ether): A strong band around 1240  $\text{cm}^{-1}$ .


## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of **1-(2-Methoxyphenyl)piperazine hydrobromide** and for quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC

- Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ ).[11]
- Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05% trifluoroacetic acid in water).[11] A gradient elution is often employed for optimal separation.
- Flow Rate: Typically 1.0 mL/min.[12]
- Detection: UV detection at a wavelength of approximately 277 nm.[11]

- Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
- Analysis: Inject a known volume (e.g., 10  $\mu$ L) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.



[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the characterization of the compound.

## Part 5: Safety and Handling

Proper safety precautions are crucial when handling **1-(2-Methoxyphenyl)piperazine hydrobromide** in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**1-(2-Methoxyphenyl)piperazine hydrobromide** is a compound of significant interest to the scientific community, with applications ranging from fundamental neuropharmacological research to the synthesis of clinically relevant drugs. A thorough understanding of its chemical properties, synthesis, mechanism of action, and analytical characterization is essential for its safe and effective use. This guide has provided a comprehensive overview of these key aspects, intended to serve as a valuable resource for researchers and professionals in the field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 1-(2-Methoxyphenyl)piperazine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-(2-Methoxyphenyl)piperazine Hydrobromide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008502#1-2-methoxyphenyl-piperazine-hydrobromide-cas-number-and-molecular-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)